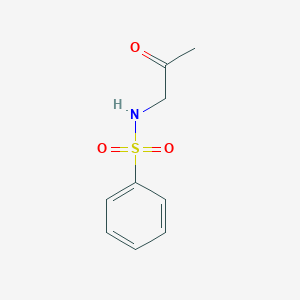
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is a synthetic organic compound characterized by the presence of multiple halogen atoms, including bromine and fluorine, attached to a butyl group and an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane typically involves the halogenation of a precursor compound followed by the formation of the oxirane ring. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective addition of bromine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process must be carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the opening of the oxirane ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane exerts its effects involves the interaction of its halogen atoms with molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. The oxirane ring can also undergo ring-opening reactions, which can further modify the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dichloro-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
- 2-(3,4-Diiodo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane
Uniqueness
2-(3,4-Dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to similar compounds with chlorine or iodine. The combination of bromine and fluorine atoms also enhances the compound’s stability and resistance to degradation.
Eigenschaften
CAS-Nummer |
91095-95-3 |
|---|---|
Molekularformel |
C6Br2F10O |
Molekulargewicht |
437.86 g/mol |
IUPAC-Name |
2-(3,4-dibromo-1,1,2,2,3,4,4-heptafluorobutyl)-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C6Br2F10O/c7-1(9,5(8,15)16)2(10,11)3(12,13)4(14)6(17,18)19-4 |
InChI-Schlüssel |
FAYBLSDCKANVPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(O1)(F)F)(C(C(C(C(F)(F)Br)(F)Br)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)



![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)


![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)

![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)


![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
